5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-toluidine with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the toluidinomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyanilinomethylene)-1,3-thiazolidine-2,4-dione
- 5-(4-Chloroanilinomethylene)-1,3-thiazolidine-2,4-dione
- 5-(2-Bromoanilinomethylene)-1,3-thiazolidine-2,4-dione
Uniqueness
5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the toluidinomethylene group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
308095-91-2 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-methylphenyl)iminomethyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)12-6-9-10(14)13-11(15)16-9/h2-6,14H,1H3,(H,13,15) |
InChI Key |
NJECOAHOOUISME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(NC(=O)S2)O |
Origin of Product |
United States |
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